2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid
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Overview
Description
2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid is a complex organic compound known for its unique structure and versatile applications in various scientific fields. This compound features multiple functional groups, including sulfonamido and carboxylic acid groups, which contribute to its reactivity and utility in research and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid” might also interact with multiple targets in the body.
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid typically involves multi-step organic reactions. One common method includes the sulfonation of an aromatic amine followed by coupling with a carboxylic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamido groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid is utilized in several scientific research areas, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to investigate biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is employed in the synthesis of polymers, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanedioic acid
- 2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)hexanedioic acid
Uniqueness
Compared to similar compounds, 2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid stands out due to its specific chain length and functional group arrangement. These structural features confer unique reactivity and binding properties, making it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
2-[[3-[benzenesulfonyl(methyl)amino]-2,4-dimethylphenyl]sulfonylamino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8S2/c1-13-9-11-17(31(27,28)21-16(20(25)26)10-12-18(23)24)14(2)19(13)22(3)32(29,30)15-7-5-4-6-8-15/h4-9,11,16,21H,10,12H2,1-3H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQLPXQLIRMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O)C)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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